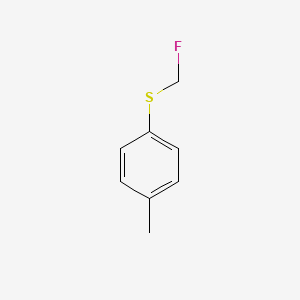

Fluoromethyl p-toluene sulfide

描述

Fluoromethyl p-toluene sulfide is an organic compound that features a fluoromethyl group attached to a p-tolyl sulfane

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fluoromethyl p-toluene sulfide typically involves the reaction of p-tolyl sulfide with a fluoromethylating agent. One common method is the reaction of p-tolyl sulfide with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound suitable for industrial applications .

化学反应分析

Types of Reactions

Fluoromethyl p-toluene sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydride and are conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Fluoromethyl p-toluene sulfide serves as a critical building block in organic synthesis. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex organic molecules. The presence of the fluoromethyl group enhances reactivity and selectivity in synthetic pathways.

Table 1: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Electrophilic Substitution | Used to synthesize derivatives with varied functional groups. |

| Building Block | Acts as a precursor for more complex organic compounds. |

| Polymer Chemistry | Serves as an additive to modify polymer properties. |

Biological Applications

Research has indicated that this compound exhibits notable biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

Studies have shown that derivatives of this compound possess strong antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) suggest that structural modifications can enhance antimicrobial efficacy.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed significant apoptosis induction in cancer cell lines. The compound's mechanism appears to involve interaction with cellular targets, leading to cell death.

| Biological Activity | IC50/MIC Values | Target Organism/Cell Line |

|---|---|---|

| Anticancer | 0.31 - 45.2 μM | Human lung adenocarcinoma |

| Antibacterial | 8 mg/mL | Staphylococcus aureus |

| Antibacterial | 32 mg/mL | Escherichia coli |

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.

- Specialty Chemicals : Used in the formulation of various chemical products that require enhanced performance characteristics.

- Material Science : Acts as an additive to improve the mechanical and thermal properties of materials.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against human lung adenocarcinoma cells. The research highlighted a dose-dependent response, indicating potential for further development as an anticancer agent.

Case Study 2: Antibacterial Efficacy

Research examining the antibacterial properties found that modifications to the sulfonyl group of this compound enhanced activity against Gram-positive bacteria. One variant exhibited an MIC as low as 0.015 mg/mL against resistant strains, showcasing its potential for developing new antibiotics.

作用机制

The mechanism of action of Fluoromethyl p-toluene sulfide involves its interaction with various molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfane moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

相似化合物的比较

Similar Compounds

Methyl p-tolyl sulfide: Similar structure but lacks the fluoromethyl group.

Methyl p-tolyl sulfone: Contains a sulfone group instead of a sulfane group.

Fluoromethyl phenyl sulfane: Similar but with a phenyl group instead of a p-tolyl group.

Uniqueness

The fluoromethyl group enhances the compound’s stability and lipophilicity, while the p-tolyl sulfane moiety provides a versatile platform for further functionalization .

常见问题

Q. What are the established synthetic routes for fluoromethyl p-toluene sulfide, and what reagents are critical for introducing the fluoromethyl group?

Basic

The fluoromethyl group (-CH2F) is typically introduced via nucleophilic fluorination or radical-mediated pathways. Key reagents include diethylaminosulfur trifluoride (DAST) for hydroxyl-to-fluoromethyl substitution . For example, DAST reacts with hydroxymethyl intermediates in dichloromethane to yield fluoromethyl derivatives . In aryl systems, fluoromethylation can also be achieved through cross-coupling reactions using palladium catalysts, as demonstrated in the synthesis of (4-fluoromethylphenyl) methyl sulfane .

Methodological Tip :

- Optimize reaction temperature (-20°C to 0°C) to minimize side reactions when using DAST.

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of fluorinating agents.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]+ or [M-Na]+) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, especially sulfonic acid byproducts .

Advanced Tip :

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Advanced

Conflicting stability reports often arise from differences in moisture, light exposure, or temperature.

- Controlled Stability Study Design :

- Case Study : Fluoromethyl derivatives degrade faster in polar solvents (e.g., DMSO) due to nucleophilic attack on the -CH2F group .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfur or fluoromethyl group .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DCM) .

- Case Example : DFT studies on analogous fluoromethyl aryl sulfides show enhanced electrophilicity at sulfur due to electron-withdrawing -CH2F .

Q. How does the fluoromethyl group influence the electronic properties of p-toluene sulfide derivatives?

Intermediate

The -CH2F group is mildly electron-withdrawing (-I effect), which:

- Polarizes the sulfur atom, increasing its susceptibility to oxidation .

- Reduces basicity of the sulfur lone pairs, affecting coordination in catalytic applications .

- Experimental Validation : Compare redox potentials (cyclic voltammetry) of fluoromethyl vs. non-fluorinated analogs .

Q. What safety protocols are essential when handling this compound in the laboratory?

Basic

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods .

- Storage : In airtight containers under nitrogen, away from light and moisture .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Q. How can researchers optimize reaction yields when using this compound as a synthetic intermediate?

Advanced

- Solvent Selection : Non-polar solvents (toluene, DCM) minimize side reactions vs. polar solvents .

- Catalyst Screening : p-Toluenesulfonic acid (5 wt.%) enhances reaction rates in esterification or condensation reactions .

- Kinetic Monitoring : Use in-situ FT-IR to track consumption of starting materials .

Q. What strategies address discrepancies between theoretical and experimental yields in this compound synthesis?

Advanced

属性

分子式 |

C8H9FS |

|---|---|

分子量 |

156.22 g/mol |

IUPAC 名称 |

1-(fluoromethylsulfanyl)-4-methylbenzene |

InChI |

InChI=1S/C8H9FS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3 |

InChI 键 |

WFTRYPXQWQWTLT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)SCF |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。